[6-[2-(3-fluorophenyl)ethynyl]pyridin-3-yl]-(4-hydroxypiperidin-1-yl)methanone
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Overview
Description
[6-[2-(3-fluorophenyl)ethynyl]pyridin-3-yl]-(4-hydroxypiperidin-1-yl)methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyridine ring substituted with a fluorophenyl ethynyl group and a hydroxypiperidinyl methanone moiety, making it a subject of study for its chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-[2-(3-fluorophenyl)ethynyl]pyridin-3-yl]-(4-hydroxypiperidin-1-yl)methanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Ethynyl Intermediate: The synthesis begins with the preparation of the 3-fluorophenyl ethynyl intermediate through a Sonogashira coupling reaction between 3-fluoroiodobenzene and trimethylsilylacetylene, followed by deprotection.
Pyridine Ring Functionalization: The ethynyl intermediate is then coupled with a pyridine derivative under palladium-catalyzed conditions to form the ethynylpyridine core.
Hydroxypiperidinyl Methanone Addition: The final step involves the addition of the hydroxypiperidinyl methanone group through a nucleophilic substitution reaction, typically using a suitable base and solvent system.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl group in the methanone moiety, potentially converting it to an alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Conditions for substitution reactions vary but often involve the use of catalysts like palladium or copper, along with appropriate ligands and solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, [6-[2-(3-fluorophenyl)ethynyl]pyridin-3-yl]-(4-hydroxypiperidin-1-yl)methanone is studied for its reactivity and potential as a building block for more complex molecules.
Biology and Medicine
In biological and medical research, this compound is investigated for its potential pharmacological properties. Its unique structure may interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, the compound’s properties could be leveraged for the development of new materials or as intermediates in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of [6-[2-(3-fluorophenyl)ethynyl]pyridin-3-yl]-(4-hydroxypiperidin-1-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl ethynyl group may enhance binding affinity to specific targets, while the hydroxypiperidinyl methanone moiety could modulate the compound’s overall activity. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
- [6-[2-(3-chlorophenyl)ethynyl]pyridin-3-yl]-(4-hydroxypiperidin-1-yl)methanone
- [6-[2-(3-bromophenyl)ethynyl]pyridin-3-yl]-(4-hydroxypiperidin-1-yl)methanone
Uniqueness
The presence of the fluorophenyl group in [6-[2-(3-fluorophenyl)ethynyl]pyridin-3-yl]-(4-hydroxypiperidin-1-yl)methanone distinguishes it from its analogs, potentially offering different reactivity and biological activity profiles. The fluorine atom can influence the compound’s electronic properties and interactions with biological targets, making it unique compared to its chloro- and bromo-substituted counterparts.
Properties
Molecular Formula |
C19H17FN2O2 |
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Molecular Weight |
324.3 g/mol |
IUPAC Name |
[6-[2-(3-fluorophenyl)ethynyl]pyridin-3-yl]-(4-hydroxypiperidin-1-yl)methanone |
InChI |
InChI=1S/C19H17FN2O2/c20-16-3-1-2-14(12-16)4-6-17-7-5-15(13-21-17)19(24)22-10-8-18(23)9-11-22/h1-3,5,7,12-13,18,23H,8-11H2 |
InChI Key |
ZKKOJUZGUBLAJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1O)C(=O)C2=CN=C(C=C2)C#CC3=CC(=CC=C3)F |
Origin of Product |
United States |
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